6,6'-méthylènebis(1H-benzimidazole-2-thiol)

Vue d'ensemble

Description

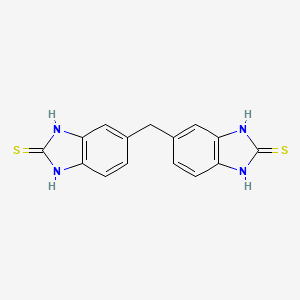

6,6’-Methylenebis(1H-benzimidazole-2-thiol) is a chemical compound with the molecular formula C15H12N4S2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

6,6’-Methylenebis(1H-benzimidazole-2-thiol) has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized as a corrosion inhibitor for metals and alloys.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-methylenebis(1H-benzimidazole-2-thiol) typically involves the condensation of 2-mercaptobenzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two benzimidazole rings. The general reaction scheme is as follows:

Starting Materials: 2-mercaptobenzimidazole and formaldehyde.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.

Procedure: The reactants are mixed and heated to promote the condensation reaction, resulting in the formation of 6,6’-methylenebis(1H-benzimidazole-2-thiol).

Industrial Production Methods

Industrial production of 6,6’-methylenebis(1H-benzimidazole-2-thiol) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6,6’-Methylenebis(1H-benzimidazole-2-thiol) undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding benzimidazole derivatives.

Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Mécanisme D'action

The mechanism of action of 6,6’-methylenebis(1H-benzimidazole-2-thiol) involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Mercaptobenzimidazole: A precursor in the synthesis of 6,6’-methylenebis(1H-benzimidazole-2-thiol).

5-Methylbenzimidazole-2-thiol: A derivative with similar chemical properties.

5-Chlorobenzimidazole-2-thiol: Another derivative with distinct reactivity.

Uniqueness

6,6’-Methylenebis(1H-benzimidazole-2-thiol) is unique due to its methylene bridge, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives

Activité Biologique

Overview

6,6'-Methylenebis(1H-benzimidazole-2-thiol) is a synthetic compound with the molecular formula C15H12N4S2. It is derived from benzimidazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive examination of the biological activity of 6,6'-methylenebis(1H-benzimidazole-2-thiol), including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of 6,6'-methylenebis(1H-benzimidazole-2-thiol) typically involves the condensation of 2-mercaptobenzimidazole with formaldehyde in an acidic medium. This reaction forms a methylene bridge between two benzimidazole units, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6,6'-methylenebis(1H-benzimidazole-2-thiol). It has shown significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported to possess activity comparable to conventional antibiotics like ciprofloxacin against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 18 | Ciprofloxacin |

| Escherichia coli | 16 | Norfloxacin |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HEPG-2 (liver cancer). The mechanism appears to involve apoptosis induction through modulation of key proteins such as Bcl-2 and caspases .

Case Study: MDA-MB-231 Cell Line

In a study assessing its cytotoxic effects on MDA-MB-231 cells, 6,6'-methylenebis(1H-benzimidazole-2-thiol) resulted in:

- Increased levels of cleaved PARP and caspase-3.

- Decreased Bcl-2 expression.

These findings suggest that the compound effectively triggers apoptotic pathways in cancer cells .

The biological activity of 6,6'-methylenebis(1H-benzimidazole-2-thiol) can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cell proliferation and survival.

- Oxidative Stress Modulation : It influences oxidative stress pathways, which are critical in cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

Comparative studies with other benzimidazole derivatives reveal that 6,6'-methylenebis(1H-benzimidazole-2-thiol) exhibits unique biological properties due to its structural features:

| Compound | Activity |

|---|---|

| 2-Mercaptobenzimidazole | Moderate antimicrobial |

| 5-Methylbenzimidazole-2-thiol | Anticancer activity |

| 6,6'-Methylenebis(1H-benzimidazole-2-thiol) | Strong antimicrobial & anticancer |

Propriétés

IUPAC Name |

5-[(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methyl]-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4S2/c20-14-16-10-3-1-8(6-12(10)18-14)5-9-2-4-11-13(7-9)19-15(21)17-11/h1-4,6-7H,5H2,(H2,16,18,20)(H2,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAXLQNPEUUKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC3=CC4=C(C=C3)NC(=S)N4)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333686 | |

| Record name | 5-[(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methyl]-1,3-dihydrobenzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

345991-03-9 | |

| Record name | 5-[(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methyl]-1,3-dihydrobenzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.